molecular formula C17H15NO3 B2663715 2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 1706418-98-5

2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B2663715
CAS No.: 1706418-98-5
M. Wt: 281.311
InChI Key: FHOGQZYORXROGK-UHFFFAOYSA-N
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Description

2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important class within this group. These compounds are known for their diverse biological activities, including effects against various pathogens and neurodegenerative disorders .

Preparation Methods

The synthesis of 2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, which is used to construct the isoquinoline core. This reaction typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods often utilize similar synthetic strategies but on a larger scale, with optimizations for yield and purity.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-benzyl-3-oxo-1,4-dihydroisoquinoline-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-15-10-13-8-4-5-9-14(13)16(17(20)21)18(15)11-12-6-2-1-3-7-12/h1-9,16H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOGQZYORXROGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(N(C1=O)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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